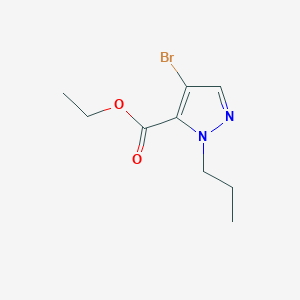

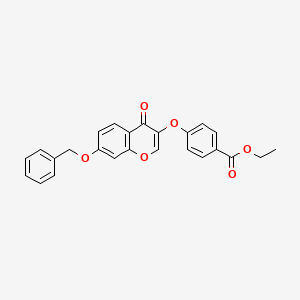

ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-bromo-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 5932-34-3 . It has a molecular weight of 219.04 . The IUPAC name for this compound is ethyl 4-bromo-1H-pyrazole-5-carboxylate . It is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrazole derivatives like ethyl 4-bromo-1H-pyrazole-5-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example includes the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-1H-pyrazole-5-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The Inchi Code for this compound is 1S/C6H7BrN2O2/c1-2-11-6 (10)5-4 (7)3-8-9-5/h3H,2H2,1H3, (H,8,9) .Chemical Reactions Analysis

Pyrazoles, including ethyl 4-bromo-1H-pyrazole-5-carboxylate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known to react with titanium tetrachloride to afford binary adducts .Physical and Chemical Properties Analysis

Ethyl 4-bromo-1H-pyrazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 219.04 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Methods : Ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is synthesized from related compounds through processes like esterification and bromination. The process is known for its simplicity and low cost, indicating potential for industrial applications (Lan Zhi-li, 2007).

- Characterization Techniques : The compound's structure and properties are characterized using methods like NMR, MS, and X-ray diffraction. These studies are crucial for confirming the molecular structure and understanding its physical and chemical properties (S. Viveka et al., 2016).

Applications in Organic Synthesis

- Intermediate in Insecticide Production : This compound serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole, showcasing its relevance in agricultural chemistry (Ji Ya-fei, 2009).

- Formation of Pyrazole Derivatives : It is used in the formation of various pyrazole derivatives, highlighting its versatility in organic synthesis (K. Prabakaran et al., 2012).

Biomedical Research

- Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial activity, suggesting potential in developing new antimicrobial agents (A. Radwan et al., 2014).

- Cancer Cell Inhibition : Derivatives have shown to inhibit the growth of lung cancer cells, indicating their potential in cancer research and treatment (Liang-Wen Zheng et al., 2010).

Materials Science

- Corrosion Inhibition : Certain derivatives of this compound are effective as corrosion inhibitors, useful in industrial processes like steel pickling (P. Dohare et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-bromo-2-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-5-12-8(7(10)6-11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSIFGQFYHUCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)Br)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)

![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)